Triphenylsulfonium chloride
Description
Significance of Arylsulfonium Salts in Contemporary Chemistry
Arylsulfonium salts, including triphenylsulfonium (B1202918) chloride, are of increasing importance in modern chemistry due to their versatile reactivity. manchester.ac.ukresearchgate.net They serve as powerful reagents in organic synthesis, materials science, and photochemistry.
In synthetic organic chemistry, arylsulfonium salts are valued as arylation agents. researchgate.net They can act as electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as those mediated by palladium and nickel, providing alternatives to traditional organohalides for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The generation of aryl radicals from sulfonium (B1226848) salts, particularly through photoredox catalysis, has opened up new avenues for C-C bond formation. manchester.ac.uk This allows for the late-stage functionalization of complex molecules containing sulfur. manchester.ac.uk
The ability of triarylsulfonium salts to undergo photolysis makes them indispensable in polymer chemistry and microelectronics. nih.govmdpi.com As photoacid generators (PAGs), they are crucial components in chemically amplified photoresists used in the manufacturing of semiconductors. researchgate.net Upon irradiation, they release a strong acid that catalyzes chemical transformations in the surrounding polymer matrix, enabling the creation of high-resolution patterns required for microelectronic circuits. mathnet.ru Their application extends to cationic photopolymerization, which is used to produce coatings, adhesives, and inks. researchgate.net
Historical Development of Triphenylsulfonium Chloride Research
The study of this compound dates back to the mid-20th century. smolecule.com Early synthesis methods were developed, including a process patented in 1957 that involved reacting benzene (B151609) with a sulfur chloride (like sulfur monochloride or sulfur dichloride) and chlorine in the presence of aluminum chloride. google.com This method utilized low-cost raw materials to achieve high yields. google.com
The 1960s saw the development of more refined Friedel-Crafts-based synthetic routes, which were significant for industrial-scale production. smolecule.com Initial research focused heavily on the compound's photochemical properties. smolecule.com Scientists recognized its potential as a photoinitiator for cationic polymerization, a process where light is used to start a chain reaction to form polymers. smolecule.comresearchgate.net This discovery laid the groundwork for its eventual widespread use in photolithography and other UV-curing applications. smolecule.com Over the decades, research has continued to refine its synthesis and expand its applications, solidifying its role as a key reagent in photochemistry. chemicalbook.com
Scope and Objectives of Current Academic Inquiry into this compound
Contemporary research on this compound continues to explore and expand its applications, driven by the demands of advanced technologies. Key areas of academic inquiry include:
Advanced Photolithography: A primary objective is the development of novel photoresist formulations for high-resolution patterning in the semiconductor industry. researchgate.net Research focuses on incorporating triphenylsulfonium salts into polymer backbones to create polymer-bound PAGs. researchgate.netresearchgate.net This approach aims to mitigate issues like acid diffusion during the post-exposure bake process, which can limit pattern fidelity and resolution, and to improve sensitivity for techniques like electron beam and extreme ultraviolet (EUV) lithography. researchgate.netresearchgate.net
Cationic Polymerization: The efficiency of this compound and its derivatives as photoinitiators for the cationic polymerization of monomers like epoxides and vinyl ethers remains an active area of investigation. smolecule.commdpi.com Studies aim to understand the mechanism of photoacid generation and to synthesize new sulfonium salts with enhanced photochemical activity under different light sources, including visible light. mdpi.com
Organic Synthesis and Catalysis: The role of this compound as a catalyst and reagent in organic reactions is another significant research focus. smolecule.com For instance, it has been shown to effectively catalyze the decomposition of hydroperoxides. smolecule.com The generation of radicals from sulfonium salts under photoredox conditions is being exploited to develop novel, metal-free C-H functionalization and cross-coupling reactions. manchester.ac.ukresearchgate.net
Materials Science: Researchers are exploring the synthesis of new triarylsulfonium salts with sterically demanding substituents to create materials with enhanced properties, such as improved alkaline stability for potential use in anion exchange membranes. acs.org The synthesis of triphenylsulfonium salts with various anions allows for the fine-tuning of physical properties like solubility and thermal stability for specific applications. nih.govresearchgate.netresearchgate.net
Detailed Research Findings
Chemical and Physical Properties of this compound
This compound is an organosulfur compound characterized by a central sulfur atom bonded to three phenyl groups, carrying a positive charge, and balanced by a chloride anion. smolecule.com
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClS |
| Molecular Weight | 298.83 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 277°C |
| Solubility | Soluble in polar solvents like water and tetrahydrofuran (B95107) (THF). |
| Data sourced from multiple references. smolecule.comchemicalbook.com |
Synthesis Methods
Several methods have been developed for the synthesis of this compound.
| Method | Description | Reactants |
| Grignard Reaction | A common laboratory-scale synthesis involves reacting diphenyl sulfoxide (B87167) with a Grignard reagent (phenylmagnesium chloride) in the presence of trimethylsilyl (B98337) chloride. chemicalbook.com | Diphenyl sulfoxide, Trimethylsilyl chloride, Chlorobenzene (B131634), Magnesium |
| Friedel-Crafts Reaction | An industrial-scale method involves the reaction of benzene with a sulfur chloride and chlorine, catalyzed by aluminum chloride. google.com | Benzene, Sulfur dichloride (or Sulfur monochloride), Chlorine, Aluminum chloride |
| From Diphenyl Sulfoxide | Another approach involves dissolving diphenyl sulfoxide in a solvent like dichloroethane and treating it under specific conditions to yield the target compound. smolecule.com | Diphenyl sulfoxide, Dichloroethane |
| This table summarizes common synthesis routes. smolecule.comgoogle.comchemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAYIKULRXTAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052096 | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-70-6 | |
| Record name | Triphenylsulfonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triphenylsulfonium ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylsulfonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |
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| Record name | TRIPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |
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Synthetic Methodologies and Chemical Transformations of Triphenylsulfonium Chloride
Established Synthetic Pathways for Triphenylsulfonium (B1202918) Chloride
Several methods have been developed for the synthesis of triphenylsulfonium chloride, each with distinct advantages and applications. These pathways primarily involve the formation of the triphenylsulfonium cation through the reaction of aromatic precursors with sulfur-containing reagents.
Reaction of Benzene (B151609) with Thionyl Chloride in the Presence of Aluminum Chloride Catalysis
A prominent method for synthesizing this compound involves the reaction of benzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). smolecule.comgoogle.com This process, a type of Friedel-Crafts reaction, proceeds by the activation of thionyl chloride by aluminum chloride, facilitating electrophilic attack on the benzene rings. The reaction is generally carried out under controlled temperature conditions to manage its exothermic nature. smolecule.comgoogle.com
This method is valued for its use of readily available starting materials. google.com However, it often requires a significant excess of benzene and careful control of reaction conditions to optimize the yield and minimize the formation of byproducts. google.comgoogle.com
Synthesis via Diphenyl Sulfoxide (B87167) Precursors
Another established route to this compound utilizes diphenyl sulfoxide ((C₆H₅)₂SO) as a key precursor. smolecule.comchemicalbook.comchemicalbook.com In a typical procedure, diphenyl sulfoxide is dissolved in a solvent like dichloroethane and treated with a Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), which is prepared from chlorobenzene (B131634) and magnesium. chemicalbook.comchemicalbook.com The reaction is often facilitated by the addition of an activating agent like trimethylsilyl (B98337) chloride. chemicalbook.comchemicalbook.com
The reaction sequence can be generally represented as:
(C₆H₅)₂SO + (CH₃)₃SiCl → [(C₆H₅)₂S-OSi(CH₃)₃]Cl (activated intermediate)
[(C₆H₅)₂S-OSi(CH₃)₃]Cl + C₆H₅MgBr → [(C₆H₅)₃S]Cl + (CH₃)₃SiOMgBr
This method offers a more controlled approach compared to the direct reaction of benzene and thionyl chloride, often leading to higher purity of the final product. chemicalbook.com
Derivatization and Anion Exchange Reactions of Triphenylsulfonium Cation
The triphenylsulfonium cation is a versatile building block that can be readily derivatized. A key feature is the ability to exchange its chloride anion for a wide range of other anions, leading to a diverse family of triphenylsulfonium salts with tailored properties.
Formation of Triphenylsulfonium Salts with Diverse Anions
Anion exchange reactions are a cornerstone of triphenylsulfonium chemistry, allowing for the synthesis of salts with anions such as triiodide (I₃⁻), perchlorate (B79767) (ClO₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and triflate (CF₃SO₃⁻). researchgate.netiucr.orgresearchgate.net These reactions are typically achieved by reacting this compound with a salt or an acid containing the desired anion. researchgate.netiucr.orgresearchgate.net
For example, triphenylsulfonium hexafluorophosphate can be synthesized by the reaction of this compound with a hexafluorophosphate salt, such as ammonium (B1175870) or potassium hexafluorophosphate, in a suitable solvent like acetonitrile (B52724) or acetone. google.com Similarly, triphenylsulfonium triflate can be prepared by reacting this compound with silver triflate. ontosight.ai The synthesis of triphenylsulfonium triiodide, perchlorate, and hexafluorophosphate has been successfully achieved by reacting this compound with the corresponding acids in methanol (B129727). researchgate.netiucr.orgresearchgate.net
The choice of anion significantly influences the physical and chemical properties of the resulting salt, such as its solubility, thermal stability, and reactivity. This tunability makes triphenylsulfonium salts valuable in various applications.
Table 1: Examples of Anion Exchange Reactions with this compound
| Desired Anion | Reagent | Resulting Salt | Reference |
| Triiodide (I₃⁻) | Iodic Acid (in Methanol) | Triphenylsulfonium Triiodide | researchgate.netiucr.orgresearchgate.net |
| Perchlorate (ClO₄⁻) | Perchloric Acid (in Methanol) | Triphenylsulfonium Perchlorate | researchgate.netiucr.orgresearchgate.net |
| Hexafluorophosphate (PF₆⁻) | Hexafluorophosphoric Acid (in Methanol) or Ammonium/Potassium Hexafluorophosphate | Triphenylsulfonium Hexafluorophosphate | researchgate.netiucr.orgresearchgate.netgoogle.com |
| Triflate (CF₃SO₃⁻) | Silver Triflate | Triphenylsulfonium Triflate | ontosight.ai |
Synthesis of Polymer-Bound Triphenylsulfonium Salts
In addition to discrete small molecules, the triphenylsulfonium moiety can be incorporated into polymer structures. This is typically achieved by synthesizing a monomer containing the triphenylsulfonium salt and then polymerizing it, often with other monomers, to create a polymer-bound triphenylsulfonium salt. nih.gov
For instance, a novel acrylic monomer, triphenylsulfonium salt methyl methacrylate (B99206) (TPSMA), which includes triphenylsulfonium triflate as a photoacid generator (PAG), has been synthesized. nih.gov This monomer can then be copolymerized with other monomers like methyl methacrylate (MMA) to produce a polymer with pendant triphenylsulfonium salt groups. nih.gov This approach allows for the creation of materials where the photoacid generating capability of the sulfonium (B1226848) salt is integrated directly into the polymer backbone, offering advantages in applications such as photolithography.
Functionalization of this compound for Specific Applications
The properties of this compound can be precisely tuned for specific applications through functionalization of either the triphenylsulfonium cation or the chloride anion. This adaptability is crucial for its role as a photoacid generator (PAG) in photolithography and as a stable cationic group in other materials.
Cation Functionalization: Modifications to the phenyl rings of the cation are primarily aimed at enhancing thermal and chemical stability. For applications such as anion exchange membranes (AEMs) used in fuel cells, high stability in alkaline environments is critical. Researchers have synthesized triarylsulfonium (TAS) salts with sterically demanding substituents, such as methyl groups on the phenyl rings. These bulky groups physically hinder the approach of nucleophiles to the reactive centers of the cation, dramatically increasing its resistance to degradation in basic conditions. nih.govacs.org For instance, the bis(2,5-dimethylphenyl)mesitylsulfonium cation has shown significantly higher alkaline resistance compared to conventional cations. acs.org
Anion Exchange: The chloride anion can be readily exchanged for a wide variety of other anions, which is a common strategy to create materials with tailored properties. This is particularly important in the design of PAGs, where the nature of the anion determines the strength of the photo-generated acid and influences properties like solubility and diffusion in the polymer matrix. This compound can be reacted with various acids or their salts to yield new triphenylsulfonium salts. researchgate.net Examples include exchanging chloride for:
Triflate (CF₃SO₃⁻) to create PAGs for electron beam lithography. researchgate.net
Perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻). researchgate.net
Complex, functionalized sulfonates, such as norbornyl- or γ-butyrolactone-functionalized octafluoro-3-oxapentanesulfonates, to improve miscibility and uniform distribution within polymer films. researchgate.net
This functionalization can also be used to create polymerizable PAGs. A notable example is the synthesis of triphenylsulfonium salt methyl methacrylate (TPSMA), an acrylic monomer that incorporates the PAG directly into the polymer backbone, preventing issues like PAG leaching and improving pattern resolution. researchgate.net
Table 1: Examples of this compound Functionalization
| Functionalization Strategy | Modified Component | Example Modifier/Anion | Target Application | Resulting Improvement | Source(s) |
|---|---|---|---|---|---|
| Cation Modification | Phenyl Rings | Methyl, Mesityl Groups | Anion Exchange Membranes (AEMs) | Enhanced alkaline stability via steric hindrance | nih.govacs.org |
| Anion Exchange | Chloride Anion | Triflate (CF₃SO₃⁻) | Electron Beam Lithography | Creation of a polymer-bound PAG | researchgate.net |
| Anion Exchange | Chloride Anion | Perchlorate (ClO₄⁻), Hexafluorophosphate (PF₆⁻) | General PAG Synthesis | Tailoring of acid strength and physical properties | researchgate.net |
| Anion Exchange | Chloride Anion | Functionalized Octafluoropentanesulfonates | Advanced Photolithography | Improved solubility and distribution in polymer films | researchgate.net |
| Anion Exchange | Chloride Anion | Perfluoroalkyl Sulfonates | Analytical Chemistry | Selective enrichment and detection of sulfonates | rsc.org |
Reaction Mechanisms in this compound Synthesis
The reactivity of this compound is key to its role in chemical synthesis, both as a product of certain reactions and as a reagent itself.
Electrophilic Chlorination Reactions Involving this compound as a Reagent
This compound can function as an electrophilic chlorinating agent. In this role, it provides a source of "Cl+" for reactions with electron-rich substrates. It is capable of reacting with compounds such as ketones, aldehydes, acids, and acyl halides to produce the corresponding chlorinated derivatives. jiangsunengyue.com
The mechanism involves the polarization of the S-Cl bond or, more accurately, the ability of the stable triphenylsulfonium cation, [(C₆H₅)₃S]⁺, to act as a good leaving group, facilitating the transfer of a chloride ion to a nucleophilic center. The reaction is conceptually similar to other electrophilic substitution or addition reactions where a source of an electrophilic halogen is required.
Nucleophilic Attack and Degradation Pathways of Triphenylsulfonium Salts
The stability of triphenylsulfonium salts is limited by their susceptibility to nucleophilic attack, particularly in strong alkaline media. Understanding these degradation pathways is crucial for applications where the compound is exposed to basic conditions, such as in AEMs. acs.org Studies on the degradation of triarylsulfonium (TAS) cations in solutions like 1 M potassium hydroxide (B78521) in methanol have revealed several potential mechanisms. acs.orgresearchgate.net
The primary degradation pathways involve the nucleophile (e.g., methoxide (B1231860), CD₃O⁻) attacking the TAS cation at different sites:
Attack at the Sulfur Center (Route A): The nucleophile can directly attack the positively charged sulfur atom.
Deprotonation (Route B): The nucleophile can act as a base, abstracting a proton from one of the aromatic rings.
ipso-Attack (Route C): The nucleophile attacks one of the aromatic ring carbons directly bonded to the sulfur atom. acs.orgresearchgate.net
Detailed mechanistic studies, including analysis of degradation products, have indicated that the nucleophilic ipso-substitution (Route C) is a significant degradation pathway. acs.orgresearchgate.net This reaction leads to the cleavage of a carbon-sulfur bond, producing a diaryl sulfide (B99878) and an anisole (B1667542) derivative (when methoxide is the nucleophile). The rate of degradation is highly dependent on the steric bulk of the substituents on the aromatic rings; bulkier groups hinder the ipso-attack, thereby enhancing the cation's stability. acs.org The degradation process is also known to be significantly faster in non-aqueous alcoholic solutions compared to aqueous solutions. researchgate.net
Table 2: Plausible Degradation Pathways of Triarylsulfonium Cations in Basic Media
| Pathway | Description | Attacked Site | Key Products (with Methoxide) | Influencing Factors | Source(s) |
|---|---|---|---|---|---|
| Route A | Nucleophilic attack at the sulfur center | S⁺ atom | - | Electronic properties of the sulfur center | acs.orgresearchgate.net |
| Route B | Deprotonation of an aromatic C-H bond | Ortho-position of a phenyl ring | - | Acidity of aromatic protons | acs.orgresearchgate.net |
| Route C | Nucleophilic ipso-substitution | Carbon atom of the C-S bond | Diaryl sulfide, Anisole derivative | Steric hindrance from substituents on the phenyl rings | acs.orgresearchgate.net |
Photochemistry and Photoacid Generation Mechanisms of Triphenylsulfonium Chloride
Fundamental Photolysis Pathways of Triphenylsulfonium (B1202918) Salts
The photolysis of triphenylsulfonium salts can proceed through several pathways, primarily depending on whether the salt is directly irradiated or if the energy is transferred from a photosensitizer. These pathways involve distinct excited states and lead to different sets of intermediates and final products.
Direct irradiation of triphenylsulfonium salts typically excites the molecule to a singlet excited state. ibm.comresearchgate.net From this state, the primary photochemical event is the cleavage of a carbon-sulfur (C–S) bond, which can occur through two competing mechanisms: heterolytic and homolytic cleavage. ibm.comresearchgate.netaip.org
The predominant pathway upon direct photolysis from the singlet excited state is thought to be heterolytic cleavage of the C–S bond. ibm.comresearchgate.net This process results in the formation of a phenyl cation and a molecule of diphenyl sulfide (B99878). ibm.comaip.org The initial products are formed within a "solvent cage," where they can recombine or undergo further reactions. researchgate.nettandfonline.com
Table 1: Key Species in Heterolytic Cleavage
| Species | Description |
| Phenyl Cation (C₆H₅⁺) | A highly reactive carbocation. |
| Diphenyl Sulfide ((C₆H₅)₂S) | A stable sulfide product. |
This table outlines the primary species formed during the heterolytic cleavage of the triphenylsulfonium cation.
Alongside heterolysis, homolytic cleavage of the C–S bond can also occur from the singlet excited state. ibm.comresearchgate.netaip.org This pathway generates a singlet radical pair within the solvent cage, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comucla.edu Recent theoretical calculations suggest that for the triphenylsulfonium cation, homolytic bond cleavage is a favorable pathway. researchgate.netosti.govarxiv.org The direct photoreaction has been shown to proceed via a singlet diphenylsulfinyl radical cation-phenyl radical pair, which is produced after an internal electron transfer from an initially formed phenyl cation-diphenyl sulfide pair. ibm.com
Table 2: Key Species in Homolytic Cleavage
| Species | Description |
| Phenyl Radical (C₆H₅•) | A neutral radical species. |
| Diphenylsulfinyl Radical Cation ([(C₆H₅)₂S]•⁺) | A radical cation. |
This table describes the radical species generated from the homolytic cleavage of the triphenylsulfonium cation.
When a photosensitizer is used, energy can be transferred to the triphenylsulfonium salt, promoting it to a triplet excited state. ibm.comibm.com This process is efficient with sensitizers having a triplet energy greater than 74 kcal/mol. ibm.com The triplet state of the sulfonium (B1226848) salt is unstable and undergoes dissociation. ibm.com Unlike direct irradiation, the triplet state exclusively leads to homolytic cleavage, forming a triplet geminate radical pair of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comibm.com These species tend to undergo "escape" reactions with the solvent rather than in-cage recombination. ibm.comresearchgate.net
The reactive intermediates generated from both heterolytic and homolytic cleavage pathways undergo subsequent reactions to form stable photoproducts. ibm.comresearchgate.net The distribution of these products is influenced by factors such as solvent viscosity and the presence of a sensitizer (B1316253). ibm.comtandfonline.com
In-cage Recombination: The initially formed fragments can react with each other before they diffuse apart. This "in-cage" recombination of the phenyl cation and diphenyl sulfide (from heterolysis) or the phenyl radical and diphenylsulfinyl radical cation (from homolysis) leads to the formation of rearranged products, primarily 2-, 3-, and 4-phenylthiobiphenyls. researchgate.nettandfonline.com Formation of these in-cage products is favored in viscous media like polymer films. researchgate.net
Cage-escape Reactions: If the fragments diffuse out of the solvent cage, they are considered "escape" products. tandfonline.com The primary escape product is diphenyl sulfide. researchgate.nettandfonline.com In triplet-sensitized reactions, where only the triplet radical pair is formed, diphenyl sulfide and benzene (B151609) are the major products. ibm.comibm.com
Table 3: Major Photoproducts of Triphenylsulfonium Salt Photolysis
| Product Type | Product Name | Formation Pathway |
| In-Cage | Phenylthiobiphenyls (2-, 3-, 4-isomers) | Recombination of caged intermediates |
| Cage-Escape | Diphenyl Sulfide | Diffusion of fragments from the cage |
| Cage-Escape | Benzene | From triplet-sensitized reactions |
This table summarizes the main photoproducts and their origins from the photolysis of triphenylsulfonium salts.
Direct Irradiation Mechanisms: Singlet Excited State Photodecomposition
Acid Generation from Triphenylsulfonium Photoacid Generators
The ultimate function of a triphenylsulfonium-based PAG is to produce a strong acid upon irradiation. The acid generation process is a consequence of the reactions of the photogenerated intermediates. researchgate.netmdpi.com
Mechanism of Proton Release Upon Photodissociation
The photolysis of triphenylsulfonium salts, including the chloride, has been a subject of extensive study. Upon direct irradiation, the triphenylsulfonium cation absorbs a photon, leading to the formation of an excited singlet state. researchtrends.netibm.comresearchgate.net This excited state is unstable and undergoes cleavage of a carbon-sulfur bond. iucr.orgresearchgate.netresearchgate.net
Two primary pathways for this cleavage have been proposed:
Heterolytic Cleavage: This pathway is considered predominant and involves the breaking of the C-S bond to form a phenyl cation and diphenyl sulfide. ibm.comrsc.org
Homolytic Cleavage: This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com
These highly reactive intermediates, formed through either heterolytic or homolytic cleavage, can then react with their surroundings, such as the solvent or other molecules in the system, to ultimately release a proton (H+), thus generating the acid. ibm.comscispace.com The process can involve in-cage recombination of the fragments to form products like phenylthiobiphenyls, or the fragments can escape the initial "cage" and react with the surrounding medium. ibm.comresearchgate.netscispace.com Both in-cage and cage-escape reactions contribute to acid production. researchgate.netscispace.com
It is important to note that the photodecomposition can also proceed through a triplet excited state, particularly through sensitization. ibm.com This pathway also leads to the formation of radical species that result in acid generation. ibm.com
Influence of Anion Structure on Photoacid Generation Efficiency
For different triphenylsulfonium salts, the order of reactivity in polymerization, which is directly related to the acid generation efficiency and the strength of the resulting acid, has been established. For instance, with various counter-anions, the following reactivity trend has been observed: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. mdpi.com This indicates that anions that are less nucleophilic and form stronger acids lead to higher polymerization efficiencies.
While some studies have shown that varying the counter-anion (e.g., CF₃SO₃⁻, PF₆⁻, SbF₆⁻) does not significantly alter the quantum yields of photoacid generation itself, the subsequent reactivity in processes like polymerization is strongly dependent on the anion. mdpi.com The nucleophilicity of the anion can affect the reactivity of the cationic species formed during photolysis. mdpi.com
Factors Influencing Photochemical Efficiency and Mechanism
The efficiency and the specific pathways of the photochemical reactions of triphenylsulfonium chloride are not solely determined by its intrinsic properties but are also significantly influenced by the surrounding environment.
Effect of Solvent Viscosity and Polarity
The properties of the solvent, specifically its viscosity and polarity, have a marked effect on the photochemistry of triphenylsulfonium salts. ibm.combris.ac.uk
Viscosity: In more viscous solutions, the formation of "in-cage" products, such as phenylthiobiphenyls, is favored. researchgate.netscispace.com This is because the higher viscosity restricts the diffusion of the photochemically generated fragments, increasing the probability of their recombination within the solvent cage. scispace.com
Polarity: The polarity of the solvent can influence the rates of both photoisomerization and thermal isomerization processes that can occur after the initial photolysis. researchgate.netinstras.com Higher solvent polarity can lead to higher rates of isomerization. mdpi.com The choice of solvent also impacts the photoacid generation efficiency, with studies showing higher efficiencies in less polar solvents like dichloromethane (B109758) compared to more polar ones like acetonitrile (B52724). mdpi.com
Role of Substituents on Aryl Groups
The introduction of substituents onto the phenyl rings of the triphenylsulfonium cation can significantly alter its photochemical behavior and efficiency. ibm.commathnet.ru
The nature and position of the substituent can affect the electronic properties of the cation, which in turn influences the absorption of light and the subsequent bond-cleavage processes. For example, the presence of tert-butyl substituents on the phenyl rings has been shown to decrease the quantum yield of photoacid generation. mathnet.ru However, these substituents can also increase the extinction coefficient of the photoacid generator, which can compensate for the lower quantum yield in practical applications like photolithography. mathnet.ru
The following table summarizes the effect of tert-butyl substituents on the quantum yield of photoacid generation (ΦH+) for different triphenylsulfonium nonaflates:
| Photoacid Generator (PAG) | Number of tert-butyl groups | Quantum Yield (ΦH+) |
| PAG1 (Triphenylsulfonium nonaflate) | 0 | 0.59 |
| PAG2 | 1 | Not specified |
| PAG3 | 2 | Not specified |
| PAG4 (Tris(4-tert-butylphenyl)sulfonium nonaflate) | 3 | Not specified, but noted to be lower than PAG1 |
Data sourced from a study on the effect of tert-butyl substituents. mathnet.ru
It has been observed that resists containing PAGs with t-butylphenyl substituents can exhibit higher contrast in lithographic applications. researchgate.net
Influence of Matrix Environment (e.g., Polymer Films)
When this compound is embedded within a polymer film, as is common in many of its applications, the polymer matrix itself can have a profound influence on the photochemical processes. acs.orgrsc.org
The rigid environment of a polymer film restricts the movement of the photogenerated fragments, much like a highly viscous solvent. rsc.org This leads to an increase in the formation of in-cage recombination products. rsc.orgscispace.com
Furthermore, the polymer matrix can participate in the photochemical reaction through sensitization. acs.org The polymer can absorb light and transfer energy to the triphenylsulfonium salt, initiating the acid generation process. This dual pathway, involving both direct photolysis of the PAG and sensitization by the polymer, is a key aspect of its function in polymer-based systems. acs.org Studies have shown that fragments of the triphenylsulfonium salt can become incorporated into the polymer film upon irradiation. rsc.orgrsc.org The specific polymer used can also affect the photoproduct distribution. rsc.org
The table below shows the cage-to-escape product ratio (C/E) for the photolysis of triphenylsulfonium salts in different environments, illustrating the effect of the matrix:
| Environment | Cage/Escape Ratio (C/E) |
| Solution | Lower |
| Polymer Film | Higher |
This trend is based on findings that in-cage products are favored in viscous media like polymer films. scispace.comacs.org
Applications of Triphenylsulfonium Chloride in Advanced Materials and Processes
Photoresist Technology and Photolithography
In the field of photoresist technology, triphenylsulfonium (B1202918) salts are integral to what are known as chemically amplified resists (CARs). google.com These materials are essential for photolithography, the process used to print complex patterns onto semiconductor wafers. The sensitivity of CARs allows a single photo-generated acid molecule to trigger a cascade of subsequent chemical reactions, thereby "amplifying" the initial photochemical event. lithoguru.com This amplification mechanism significantly enhances the photosensitivity of the resist, which is a critical factor in high-volume manufacturing. google.com
The fundamental role of triphenylsulfonium chloride and related sulfonium (B1226848) salts in chemically amplified resists is to act as a photoacid generator (PAG). tuwien.at A chemically amplified resist formulation typically consists of a polymer resin with acid-labile protecting groups and a PAG. google.com The process unfolds in several key steps:
Exposure: When the resist film is exposed to a pattern of high-energy radiation (e.g., UV light), the triphenylsulfonium cation absorbs a photon and undergoes a decomposition reaction. google.com
Acid Generation: This decomposition generates a small quantity of a strong acid. google.com The specific acid produced depends on the counter-ion (anion) paired with the triphenylsulfonium cation.
Catalytic Reaction: During a subsequent heating step known as the post-exposure bake (PEB), the photogenerated acid diffuses through the polymer matrix. lithoguru.comutexas.edu It then acts as a catalyst to cleave the acid-labile protecting groups on the polymer resin. This deprotection reaction alters the solubility of the polymer in the exposed regions. google.com
Amplification: A single acid molecule can catalyze hundreds or thousands of these deprotection reactions, making the resist highly sensitive to the exposure dose. google.comlithoguru.com This chemical amplification is what distinguishes CARs from older, less sensitive photoresist systems. google.com
This mechanism provides a "solubility switch" that allows for the creation of a positive-tone or negative-tone image of the mask pattern after development. google.com For instance, in a common positive-tone system, the deprotection reaction converts the polymer from being insoluble in an aqueous base developer to being soluble. google.comlithoguru.com
Triphenylsulfonium-based photoacid generators are well-suited for Deep Ultraviolet (DUV) lithography, particularly with KrF excimer lasers operating at a wavelength of 248 nm. google.com The transition to this shorter wavelength from earlier technologies necessitated the development of new resist materials, as traditional DNQ-novolac resins were too absorbent at 248 nm. google.com Chemically amplified resists based on polymers like poly(p-hydroxystyrene) (PHS), combined with triphenylsulfonium PAGs, provided the required transparency and high sensitivity for DUV applications. google.comlithoguru.com
The use of these PAGs in DUV resists enables the fabrication of sub-micrometer patterns required for advanced semiconductor devices. kpi.ua However, the performance of these resists can be sensitive to environmental factors. For example, airborne basic contaminants can neutralize the photogenerated acid at the surface of the resist, leading to pattern defects known as "T-topping." google.comkpi.ua
Triphenylsulfonium salts are also effective photoacid generators for Electron Beam Lithography (EBL), a technique used for creating high-resolution nanoscale patterns without the diffraction limits of optical lithography. nih.gov In EBL, a focused beam of electrons directly writes patterns onto the resist. Copolymers formulated with triphenylsulfonium hexafluoroantimonate have been shown to act as sensitive negative-working electron-beam resists, where the photogenerated acid catalyzes a crosslinking reaction that renders the exposed areas insoluble. iaea.org
Research has demonstrated the synthesis of novel polymer-bound PAGs, where a triphenylsulfonium triflate moiety is incorporated into an acrylic monomer and then copolymerized. nih.gov This approach has yielded resists capable of patterning 20 nm negative-tone features with improved sensitivity compared to conventional resists like hydrogen silsesquioxane (HSQ). nih.gov Studies on other polymer-bound triphenylsulfonium PAGs have achieved sub-50-nm half-pitch resolution with low line edge roughness (LER) of less than 5 nm under 100 keV electron beam exposure. rsc.org
| Resist System | Lithography Technique | Resolution Achieved | Sensitivity | Line Edge Roughness (LER) | Reference |
| Poly(MMA-co-TPSMA) | EBL | 20 nm lines | Higher than HSQ | Not specified | nih.gov |
| Fluorinated PAG-bound polymer | 100 keV EBL | sub-50 nm half-pitch | Not specified | < 5 nm | rsc.org |
| HE-F4-MBS-TPS (PAG-bound) | EBL | 35 nm 1:1 L/S | Not specified | Not specified | researchgate.net |
| PGM (PAG-bound) | EBL | 25 nm lines | 27.9 µC/cm² | Not specified | researchgate.net |
This table presents a selection of reported performance metrics for different triphenylsulfonium-based resist systems in Electron Beam Lithography.
Extreme Ultraviolet (EUV) lithography, which operates at a wavelength of 13.5 nm, is the leading technology for manufacturing the most advanced semiconductor nodes. wikipedia.org Triphenylsulfonium-based PAGs are crucial components in EUV resists. The exposure mechanism in EUV is different from DUV; the high-energy EUV photon is absorbed by the resist, generating photoelectrons and a cascade of secondary electrons. wikipedia.orgalbany.edu These secondary electrons are largely responsible for the subsequent decomposition of the PAG and acid generation. wikipedia.org
The efficiency of acid generation from PAGs like triphenylsulfonium triflate under EUV exposure is a critical area of research. researchgate.net One of the major challenges in EUV lithography is mitigating stochastic effects, which arise from the random nature of photon absorption and chemical reactions, leading to defects such as line edge roughness (LER). researchgate.net Research into polymer-bound PAGs, including those with fluorinated triphenylsulfonium salts, has demonstrated the ability to resolve patterns down to 32.5 nm half-pitch under EUV interference lithography, which is a key step toward achieving the high resolution required for future device generations. rsc.org
To address some of the limitations of traditional resist formulations, where the PAG is simply blended with the polymer, researchers have developed polymer-bound photoacid generators. google.com In this design, the triphenylsulfonium salt is chemically attached to the polymer backbone, often by copolymerizing a monomer that contains the PAG functionality. nih.govrsc.orgresearchgate.net
This molecular design offers several advantages:
Reduced Outgassing: PAGs bound to the polymer are less volatile, which reduces outgassing of PAG fragments into the vacuum of the exposure tool, a significant concern in EUV lithography. google.com
Improved Uniformity: It ensures a more uniform distribution of the PAG throughout the resist film, which can lead to more consistent lithographic performance.
Enhanced Resolution: Studies have shown that polymer-bound PAG resists can exhibit improved resolution and reduced line edge roughness compared to their blended counterparts. researchgate.netresearchgate.net For example, one study found that a polymer-bound PAG resist could resolve 25 nm lines, demonstrating superior pattern fidelity compared to a blended version. researchgate.net
The post-exposure bake (PEB) is a critical step where the photogenerated acid diffuses and catalyzes the solubility-switching reaction. utexas.edutuwien.ac.at Controlling the diffusion length of the acid is paramount for achieving high resolution and maintaining the fidelity of the printed features. lithoguru.compurdue.edu If the acid diffuses too far, it can blur the boundaries between exposed and unexposed regions, leading to a loss of resolution. utexas.edu
Design of Polymer-Bound Photoacid Generators for Enhanced Performance
Improvement of Pattern Fidelity and Resolution
In the realm of microelectronics fabrication, the fidelity and resolution of lithographic patterns are paramount. Triphenylsulfonium salts, including the chloride, play a crucial role as photoacid generators in chemically amplified photoresists, which are instrumental in achieving high-resolution patterning. nih.gov The photogenerated acid acts as a catalyst for a cascade of chemical reactions within the resist, leading to a change in its solubility and the formation of the desired pattern.
The use of polymer-bound photoacid generators, such as copolymers of methyl methacrylate (B99206) and a triphenylsulfonium salt monomer, has been shown to significantly enhance lithographic performance. nih.gov This approach improves sensitivity, reduces line width roughness (LWR), and allows for higher resolution. For instance, a copolymer incorporating a triphenylsulfonium triflate moiety demonstrated the capability of producing 20 nm negative tone patterns in electron beam lithography with better sensitivity than conventional resists like hydrogensilsesquioxane (HSQ). nih.gov
The controlled diffusion of the photogenerated acid is a key factor in achieving high pattern fidelity. The properties of the acid, influenced by the structure of the photoacid generator, must be finely tuned to ensure sharp and well-defined features. google.com Triphenylsulfonium-based PAGs that produce sulfonic acids with bulky cyclic structures exhibit controlled acid diffusion and adequate mobility, leading to improvements in resolution, exposure latitude, and line width roughness. google.com
Table 1: Impact of Triphenylsulfonium-based Copolymer on Lithographic Performance
| Parameter | Conventional Resist (HSQ) | Polymer with Triphenylsulfonium Moiety (PMT) | Reference |
|---|---|---|---|
| Resolution | Standard | Capable of 20 nm patterns | nih.gov |
| Sensitivity | Standard | Improved | nih.gov |
| Line Width Roughness (LWR) | Standard | Improved | nih.gov |
Cationic Polymerization Initiation
This compound is a well-established photoinitiator for cationic polymerization, a process with wide-ranging applications in coatings, adhesives, and the synthesis of specialty polymers.
The initiation of cationic polymerization by triphenylsulfonium salts upon UV irradiation proceeds through the generation of a strong Brønsted acid. researchgate.net The photodecomposition of the triphenylsulfonium cation can occur through several pathways:
Direct Photolysis: Upon absorption of a photon, the triphenylsulfonium salt is excited to a singlet state. This can lead to either heterolytic or homolytic cleavage of a carbon-sulfur bond. researchgate.net
Heterolytic cleavage results in the formation of a phenyl cation and diphenyl sulfide (B99878).
Homolytic cleavage produces a phenyl radical and a diphenylsulfinyl radical cation. researchgate.net
Electron Transfer Sensitization: In the presence of a photosensitizer, such as naphthalene, an electron can be transferred from the excited sensitizer (B1316253) to the triphenylsulfonium salt. This process leads to the formation of a triphenylsulfur radical, which then fragments to generate initiating species.
Table 2: Photoinitiation Mechanisms of Triphenylsulfonium Salts
| Mechanism | Description | Key Intermediates | Reference |
|---|---|---|---|
| Direct Photolysis (Heterolytic) | Cleavage of C-S bond to form a cation and a neutral molecule. | Phenyl cation, Diphenyl sulfide | researchgate.net |
| Direct Photolysis (Homolytic) | Cleavage of C-S bond to form a radical and a radical cation. | Phenyl radical, Diphenylsulfinyl radical cation | researchgate.net |
| Electron Transfer Sensitization | Electron transfer from an excited sensitizer to the sulfonium salt. | Triphenylsulfur radical |
The ability to control the polymerization process is crucial for tailoring the properties of the resulting polymer, such as molecular weight and molecular weight distribution. In cationic polymerization initiated by triphenylsulfonium salts, control can be exerted through several strategies.
The structure of the triphenylsulfonium salt itself, including the nature of the counter-anion, can influence the polymerization. Non-nucleophilic anions are preferred as they are less likely to terminate the growing polymer chain.
Furthermore, advanced strategies such as the use of latent mediators in controlled cationic polymerizations allow for temporal control over the process. nih.gov By regenerating mediators at different times during the polymerization, often triggered by an external stimulus like light, the molecular weight distribution of the polymer can be precisely tuned. nih.gov This approach enables the synthesis of polymers with narrow or broad, and even multimodal, molecular weight distributions, from bimodal to tetramodal. nih.gov Such control over the polymer architecture is essential for creating materials with specific mechanical, thermal, and optical properties. The ability to perform chain-extension experiments with polymers prepared by these methods demonstrates the high degree of control and the "living" nature of the polymerization. nih.gov
Triphenylsulfonium salts and their precursors play a significant role in the synthesis of specialty polymers, most notably light-emitting conjugated polymers like poly(p-phenylene vinylene) (PPV). kpi.uanih.gov PPV is a key material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.org
The synthesis of high-molecular-weight PPV is often achieved through a precursor route, where a soluble precursor polymer is first synthesized and then converted to the final insoluble conjugated polymer. nih.govrsc.org A common precursor is a polysulfonium salt, such as poly(p-xylylene tetrahydrothiophenium chloride), which is synthesized from p-xylylene bis(tetrahydrothiophenium chloride). nih.gov This precursor polymer is processable from solution and can be cast into thin films. Subsequent thermal or chemical treatment of the precursor film eliminates the sulfonium leaving group, resulting in the formation of the conjugated PPV backbone. kpi.ua The use of a sulfonium salt precursor is advantageous as it allows for the fabrication of high-quality, uniform films of PPV, which is crucial for device performance. wikipedia.org
The strong Brønsted acid generated upon photolysis of this compound is an effective initiator for the ring-opening polymerization (ROP) of various cyclic monomers. mdpi.com This process is particularly important for the synthesis of polyethers, polyesters, and other heteroatom-containing polymers from monomers such as epoxides, cyclic ethers, and lactones. mdpi.com
The initiation mechanism involves the protonation of the heteroatom (typically oxygen) in the cyclic monomer by the photogenerated acid. This creates a highly reactive cationic species, an oxonium ion in the case of cyclic ethers, which is then susceptible to nucleophilic attack by another monomer molecule. mdpi.com This attack opens the ring and propagates the polymer chain. The process continues in a chain-growth fashion, leading to the formation of high-molecular-weight polymers. The efficiency of the initiation and the rate of polymerization are dependent on the strength of the photogenerated acid and the reactivity of the cyclic monomer, which is often related to its ring strain.
Table 3: Monomers for Ring-Opening Polymerization Initiated by Triphenylsulfonium Salts
| Monomer Class | Examples | Resulting Polymer | Reference |
|---|---|---|---|
| Epoxides | Styrene oxide | Polyethers | researchgate.net |
| Cyclic Ethers | Tetrahydrofuran (B95107) | Poly(tetrahydrofuran) | mdpi.com |
| Lactones | ε-caprolactone, δ-valerolactone | Polyesters | researchgate.net |
Catalysis in Organic Synthesis
Beyond their role as photoinitiators, triphenylsulfonium salts are valuable catalysts and reagents in a range of organic transformations. researchgate.netnih.gov Their reactivity can be harnessed to facilitate reactions such as C-C and C-X bond formation, and they can serve as precursors to reactive intermediates. nih.gov
One notable application is in Friedel-Crafts reactions, where the triphenylsulfonium salt can act as an electrophile. For instance, the synthesis of more sterically demanding triarylsulfonium salts can be achieved through the Friedel-Crafts reaction of aromatic compounds with diaryl sulfoxides. acs.org
Triphenylsulfonium salts have also been employed in condensation reactions. For example, they can catalyze the decomposition of hydroperoxides, such as cumene (B47948) hydroperoxide. This catalytic activity is relevant in industrial processes where the controlled decomposition of peroxides is required.
Furthermore, under photoredox catalysis conditions, sulfonium salts can serve as sources of alkyl radicals, which can then participate in various synthetic transformations. nih.gov The versatility of this compound and its derivatives in organic synthesis continues to be an active area of research, with new applications continually being developed. researchgate.net
Catalytic Decomposition of Hydroperoxides (e.g., Cumene Hydroperoxide)
This compound is an effective catalyst for the homogeneous decomposition of hydroperoxides, such as cumene hydroperoxide (CHP), in solution. smolecule.com In the absence of a catalyst, CHP is relatively stable, but the presence of this compound significantly accelerates the decomposition process, even at low temperatures between 30 and 80°C. smolecule.com The catalytic action is attributed to the interaction between the triphenylsulfonium cation and the hydroperoxide. This interaction is believed to facilitate the cleavage of the weak oxygen-oxygen peroxide bond, which in turn initiates a series of radical reactions. The partially-occupied d-orbital of the sulfonium cation is suggested to play a role in this process.
Homolytic Cleavage Mechanisms
The catalytic decomposition of cumene hydroperoxide by this compound proceeds primarily through a homolytic cleavage mechanism. Homolytic cleavage involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons. In this case, the interaction with the triphenylsulfonium cation facilitates the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide. This bond scission results in the formation of highly reactive radical intermediates. The process is predominantly homolytic, meaning the bond breaks in a way that leaves one electron on each of the resulting fragments, initiating a cascade of radical reactions. While the reaction is mainly homolytic, it has been noted that the chloride counter-anion may also contribute to a minor extent to heterolytic reaction pathways.
Formation of Organic Products (e.g., Acetophenone (B1666503), Dicumyl Peroxide)
The radical intermediates generated from the homolytic cleavage of cumene hydroperoxide subsequently undergo further reactions to form a variety of organic products. The main products of this decomposition are acetophenone and dicumyl peroxide, which are characteristic of a radical-driven process. smolecule.com The formation of these products underscores the radical nature of the decomposition. For instance, the cumyloxyl radical, formed from the initial cleavage of CHP, can undergo β-scission to yield acetophenone and a methyl radical. Dicumyl peroxide is formed through the combination of two cumylperoxy radicals or other radical coupling pathways. In addition to the primary products, α-cumyl alcohol and methyl alcohol are also formed in smaller amounts. Traces of products from heterolytic decomposition, such as phenol (B47542) and acetone, have also been detected.
| Product | Formation Pathway | Reference |
|---|---|---|
| Acetophenone | β-scission of the cumyloxyl radical | |
| Dicumyl Peroxide | Combination of cumylperoxy radicals | |
| α-Cumyl alcohol | Hydrogen abstraction by cumyloxyl radical | |
| Methyl Alcohol | Result of methyl radical reactions |
Promotion of Carbon-Carbon Bond Formation Reactions
Triphenylsulfonium salts are utilized in promoting carbon-carbon bond formation, primarily by serving as precursors to aryl radicals under photoredox catalysis conditions. manchester.ac.uk Upon irradiation with light, particularly in the presence of a photocatalyst, triarylsulfonium salts can be reduced to generate highly reactive aryl radicals. soton.ac.uk These radicals can then engage in C-C bond-forming reactions, such as addition to alkenes. soton.ac.uk This methodology provides a pathway for the construction of complex molecular frameworks. For example, visible light-mediated C-C bond formation has been reported using triarylsulfonium salts and alkenes, leading to the synthesis of substituted allyl arenes. soton.ac.uk This reactivity highlights the role of sulfonium salts as effective partners in light-induced radical cross-coupling reactions. manchester.ac.ukresearchgate.net
Catalysis in Cyclization Reactions
Current research literature does not provide significant evidence for this compound acting as a direct catalyst for cyclization reactions. While various catalytic systems are employed for cyclization processes in organic synthesis, the role of this compound in this specific catalytic capacity is not well-documented in the reviewed sources. nih.gov Cyclization reactions often rely on transition metal catalysts or strong acid catalysis to proceed efficiently. nih.gov
Alkylation Reactions Catalyzed by Triphenylsulfonium Salts
Triphenylsulfonium salts primarily function as arylating agents rather than catalysts in reactions that can be broadly classified under alkylations (specifically, arylations). In these reactions, the sulfonium salt is the source of an aryl group that is transferred to a nucleophile. While these transformations often require a mediator, such as a base or a separate catalyst, the sulfonium salt itself is consumed in the reaction and does not turn over in a catalytic cycle. researchgate.netresearcher.life For instance, under base-mediated conditions, salts like triphenylsulfonium triflate can facilitate the O-arylation of alcohols and phenols, providing a transition-metal-free method for forming C-O bonds. Similarly, other alkylsulfonium salts are employed as alkyl-transfer reagents to alkylate a wide range of nucleophiles, but these processes are typically mediated by transition-metal catalysts or photoredox systems where the sulfonium salt acts as the electrophilic alkyl source. researchgate.netresearcher.life
| Reaction Type | Role of Sulfonium Salt | Mediator/Condition | Reference |
|---|---|---|---|
| O-Arylation of Alcohols/Phenols | Arylating Agent | Base-mediated | |
| N-Allylation of Amines | Allylating Agent (from a cyclopropyl (B3062369) sulfonium salt) | Copper Catalyst | researchgate.net |
| Alkylation of Nucleophiles | Alkylating Agent | Transition Metal or Photoredox Catalysis | researchgate.netresearcher.life |
Structural and Electronic Characterization of Triphenylsulfonium Chloride and Its Derivatives
Crystallographic Analysis of Triphenylsulfonium (B1202918) Salts
Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the precise solid-state structures of triphenylsulfonium salts. These analyses reveal not only the geometry of the cation itself but also the intricate network of intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Studies of Triphenylsulfonium Anion Complexes
Single-crystal X-ray diffraction has been employed to characterize a range of triphenylsulfonium salts with various anions, providing fundamental data on their crystal systems, space groups, and unit cell dimensions. These studies have revealed that the crystal packing is influenced by the nature of the counter-anion. For instance, triphenylsulfonium triiodide ([TPS][I₃]) and triphenylsulfonium hexafluorophosphate (B91526) ([TPS][PF₆]) both crystallize in the monoclinic space group P2₁/n, while triphenylsulfonium perchlorate (B79767) ([TPS][ClO₄]) crystallizes in the monoclinic space group P2₁. nih.goviucr.orgdoaj.org Similarly, salts with complex metal anions such as bis(triphenylsulfonium) tetrachloridozinc(II) ([TPS]₂[ZnCl₄]), bis(triphenylsulfonium) tetrachloridocadmium(II) ([TPS]₂[CdCl₄]), and bis(triphenylsulfonium) tetrachloridomercury(II) methanol (B129727) monosolvate ([TPS]₂[HgCl₄]·CH₃OH) also crystallize in the monoclinic space group P2₁/n. nih.gov
The asymmetric unit in these crystal structures typically contains one or two triphenylsulfonium cations and the corresponding anion(s). nih.gov The precise bond lengths and angles determined from these studies are crucial for a detailed understanding of the cation's geometry.
| Compound | Chemical Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Triphenylsulfonium triiodide | C₁₈H₁₅S⁺·I₃⁻ | Monoclinic | P2₁/n | nih.goviucr.orgdoaj.org |
| Triphenylsulfonium perchlorate | C₁₈H₁₅S⁺·ClO₄⁻ | Monoclinic | P2₁ | nih.goviucr.orgdoaj.org |
| Triphenylsulfonium hexafluorophosphate | C₁₈H₁₅S⁺·PF₆⁻ | Monoclinic | P2₁/n | nih.goviucr.orgdoaj.org |
| Bis(triphenylsulfonium) tetrachloridozinc(II) | (C₁₈H₁₅S)₂[ZnCl₄] | Monoclinic | P2₁/n | nih.gov |
| Bis(triphenylsulfonium) tetrachloridocadmium(II) | (C₁₈H₁₅S)₂[CdCl₄] | Monoclinic | P2₁/n | nih.gov |
| Bis(triphenylsulfonium) tetrachloridomercury(II) methanol monosolvate | (C₁₈H₁₅S)₂[HgCl₄]·CH₃OH | Monoclinic | P2₁/n | nih.gov |
Analysis of Sulfur Atom Geometry (Trigonal-Pyramidal Environment)
A consistent feature observed in the crystal structures of all studied triphenylsulfonium salts is the distorted trigonal-pyramidal geometry around the central sulfur atom. nih.goviucr.orgdoaj.orgnih.gov This geometry arises from the three covalent bonds to the phenyl groups and the presence of a lone pair of electrons on the sulfur atom.
The S-C bond lengths are generally comparable across different salts, typically falling within the range of 1.77 to 1.80 Å. nih.gov The C-S-C bond angles consistently deviate from the ideal tetrahedral angle, ranging from approximately 100° to 107°. nih.gov For example, in triphenylsulfonium triiodide, the C-S-C bond angles are 106.3(2)°, 101.9(2)°, and 106.2(2)°. nih.gov In the case of triphenylsulfonium hexafluorophosphate, these angles are 105.20(13)°, 104.70(13)°, and 102.96(14)°. iucr.org This variation in bond angles underscores the distorted nature of the trigonal-pyramidal environment.
| Compound | S-C Bond Length Range (Å) | C-S-C Bond Angle Range (°) | Reference |
|---|---|---|---|
| Triphenylsulfonium triiodide | avg. 1.787 ± 0.010 | 101.9(2) - 106.3(2) | nih.gov |
| Triphenylsulfonium perchlorate | 1.775(6) - 1.785(6) | 104.5(3) - 106.1(3) | iucr.org |
| Triphenylsulfonium hexafluorophosphate | - | 102.96(14) - 105.20(13) | iucr.org |
| Bis(triphenylsulfonium) tetrachloridozinc(II) | 1.7784(18) - 1.7919(19) | 100.78(9) - 106.27(9) | nih.gov |
| Bis(triphenylsulfonium) tetrachloridocadmium(II) | 1.784(2) - 1.794(3) | 100.63(11) - 106.56(11) | nih.gov |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen-based Contacts, π–π Stacking)
The crystal packing of triphenylsulfonium salts is primarily governed by a network of weak intermolecular interactions. Hirshfeld surface analyses have shown that hydrogen-based contacts are the dominant forces in these structures. nih.goviucr.orgdoaj.org These include H···H, H···C, and anion-specific interactions such as I···H, O···H, and F···H contacts. nih.goviucr.orgdoaj.org
For instance, in the crystal structure of triphenylsulfonium triiodide, H···H interactions account for 46.7% of the total contacts on the Hirshfeld surface of the cation, with significant contributions from H···C (25.1%) and H···I (20.5%) contacts. nih.gov In the case of the hexafluorophosphate salt, H···H contacts (38.9%), F···H (29.4%), and H···C (22.1%) interactions are the most prominent. nih.goviucr.org These hydrogen-based contacts often organize the ions into one-dimensional ribbon- or chain-like arrangements. nih.govdoaj.org
In some triphenylsulfonium salts, such as those with tetrachlorometallate anions, weak C-H···Cl hydrogen bonds and inversion-centered π–π stacking interactions are also observed, contributing to the formation of layered supramolecular structures. nih.gov However, in salts like the triiodide, perchlorate, and hexafluorophosphate, significant π–π stacking is notably absent. nih.govdoaj.org
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful lens through which to examine the electronic properties of the triphenylsulfonium cation, complementing experimental findings with theoretical insights into its electronic structure and reactivity.
Electronic Structure Calculations of Triphenylsulfonium Cations
Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure of the triphenylsulfonium cation. These calculations indicate that the total energy of the anionic (reduced) form of the salt, where an electron is placed in its Lowest Unoccupied Molecular Orbital (LUMO), is lower than its neutral state. This suggests that triphenylsulfonium salts are stable upon electron transfer in the solid state. researchgate.net
Theoretical studies have also explored the impact of substituents on the phenyl rings of the triphenylsulfonium cation. By adding groups at the para position, the electronic properties can be modulated. The highest occupied molecular orbitals (HOMO) and LUMO of the cation are key to understanding its reactivity, particularly in processes like photoacid generation where electronic excitation plays a crucial role. researchgate.net
Theoretical Studies of Electronic Excitation and Electron Transfer Processes
The photochemical activity of triphenylsulfonium salts is rooted in their electronic excitation and subsequent electron transfer processes. Time-dependent density functional theory (TD-DFT) is a common method used to study the excited electronic states of these compounds. researchgate.net The basis of their photoinitiating activity is their direct or sensitized photolysis, which leads to the cleavage of a C-S bond in the triphenylsulfonium cation and the release of a reactive proton. nih.govresearchgate.net
Theoretical models have been developed to describe the two primary pathways for acid generation from sulfonium (B1226848) photoacid generator cations: 'internal excitation' and 'electron-trapping'. researchgate.net In the internal excitation mechanism, high-energy secondary electrons can transfer energy to the cation, promoting an electron from the HOMO to an antibonding LUMO. researchgate.net Alternatively, the electron-trapping mechanism involves the capture of a low-energy electron by the cation, which can also induce decomposition. researchgate.net DFT modeling has shown that it is energetically favorable for the photoacid generator molecule to decompose if an electron is trapped. researchgate.net
Furthermore, theoretical studies have investigated photoinduced electron transfer reactions between triphenylsulfonium salts and other molecules, such as naphthalene. These studies reveal that upon irradiation, an electron transfer can occur, leading to the formation of radical species and subsequent chemical reactions. ibm.com
Quantum Chemical Simulations of Ground- and Excited-State Properties
The computational investigation of triphenylsulfonium chloride and its derivatives through quantum chemical simulations provides profound insights into their electronic structure and reactivity, which are fundamental to their application as photoacid generators. nsf.govosti.gov Modeling these molecules is challenging, particularly when describing the electronic structure variations during chemical reactions or in electronically excited states. nsf.govosti.govarxiv.orgaip.orgarxiv.org
Advanced multireference methods, such as the complete active space self-consistent field (CASSCF), are employed to handle the complex electronic configurations that arise, especially during photochemical processes. nsf.govosti.govarxiv.orgaip.orgarxiv.org However, these methods can be computationally expensive. nsf.govosti.govarxiv.org Consequently, alternative approaches like the localized active space self-consistent field (LASSCF) have been developed, offering a more affordable yet accurate alternative for strongly correlated systems. nsf.govosti.govarxiv.orgaip.orgarxiv.orgresearchgate.net
Simulations of sulfonium cations, even simplified models like H₃S⁺, are at the forefront of computational chemistry, with studies utilizing superconducting quantum processors to compute ground- and excited-state properties. rsc.orgnih.govresearchgate.netibm.com These simulations help determine molecular properties such as partial atomic charges and potential energy curves, which are crucial for understanding fragmentation pathways upon photo-dissociation. rsc.orgnih.govresearchgate.netibm.com The goal of these computational studies is to accurately predict the behavior of these compounds upon light exposure, which is key to their function in applications like photolithography. rsc.orgnih.govresearchgate.net
Potential Energy Surface Analysis of Bond Dissociation (Homolytic vs. Heterolytic)
A critical aspect of the photochemistry of triphenylsulfonium salts is the mechanism of carbon-sulfur (C–S) bond cleavage upon excitation. This dissociation can proceed via two distinct pathways: homolytic or heterolytic cleavage. nsf.govosti.govyoutube.com
Homolytic Cleavage: The two electrons in the C–S bond are distributed equally between the two fragments, yielding a phenyl radical and a diphenylsulfonium radical cation. nsf.govosti.govaip.orgresearchgate.netresearchgate.net
Heterolytic Cleavage: Both electrons from the C–S bond move to one fragment, resulting in the formation of a phenyl cation and a neutral diphenyl sulfide (B99878) molecule. nsf.govosti.govaip.orgresearchgate.netresearchgate.net
Quantum chemical calculations, specifically potential energy surface scans using methods like LASSCF and CASSCF, have been instrumental in determining the preferred dissociation pathway. nsf.govosti.govarxiv.orgaip.org Recent studies performing these simulations on a series of phenylsulfonium cations in the gas phase have shown that the dissociation mechanism is dependent on the degree of substitution. nsf.govosti.govarxiv.orgaip.org For the triphenylsulfonium (TPS) cation, computational results consistently indicate that the ground-state C–S bond dissociation proceeds via a homolytic pathway. nsf.govarxiv.orgaip.orgresearchgate.net This is determined by analyzing the natural orbital occupancies of the C-S bonding and antibonding orbitals at dissociation, which show values of approximately 1.0 for each, a clear indicator of a homolytic product. arxiv.orgaip.orgresearchgate.net
| Sulfonium Cation | Predicted Ground-State Dissociation Pathway | Primary Products |
|---|---|---|
| Monophenylsulfonium (MPS) | Heterolytic | Phenyl cation + H₂S |
| Diphenylsulfonium (DPS) | Homolytic | Phenyl radical + Phenylsulfonium radical |
| Triphenylsulfonium (TPS) | Homolytic | Phenyl radical + Diphenylsulfonium radical cation |
This table summarizes theoretical predictions for the dissociation of phenylsulfonium cations in the gas phase as determined by quantum chemical simulations. nsf.govarxiv.orgaip.orgresearchgate.net
Spectroscopic and Chromatographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for monitoring its chemical transformations. researchgate.netnih.govresearchgate.net
For structural elucidation, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity.
¹H NMR: The spectrum of the triphenylsulfonium cation is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The phenyl protons, due to their chemical environment, will exhibit complex multiplet patterns resulting from spin-spin coupling.
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the phenyl rings. The carbon atom directly bonded to the positively charged sulfur (ipso-carbon) will appear at a different chemical shift compared to the ortho, meta, and para carbons.
In the context of reaction monitoring, NMR provides real-time quantitative data on the progress of a reaction. pharmtech.comillinois.eduyoutube.com For the photolysis of this compound, a reaction mixture can be analyzed at sequential time points. By integrating the signals corresponding to the triphenylsulfonium cation and comparing them to the signals of newly appearing photoproducts, the reaction kinetics can be accurately determined. pharmtech.com The decrease in the intensity of the reactant's characteristic peaks and the concurrent emergence of new peaks provides direct evidence of the chemical transformation and allows for the quantification of conversion. illinois.eduyoutube.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. mdpi.comd-nb.inforesearchgate.net The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations.
Analysis of the spectrum allows for the confirmation of key structural features. For instance, the presence of the aromatic rings is confirmed by sharp peaks corresponding to C-H stretching and C=C ring stretching vibrations. The vibrations involving the carbon-sulfur bond also give rise to characteristic signals. Theoretical calculations at the Density Functional Theory (DFT) level can be used to predict the vibrational frequencies, which aids in the precise assignment of the experimentally observed absorption bands. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of the C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| Aromatic C-H Bend | 900 - 675 | Out-of-plane bending (wagging) of the C-H bonds. |
| C-S Stretch | 800 - 600 | Stretching vibration of the carbon-sulfur bonds. |
This table presents typical infrared absorption frequency ranges for the key functional groups present in this compound.
UV-Visible Spectroscopy for Photobleaching and Photoproduct Analysis
UV-Visible spectroscopy is a fundamental technique used to study the photochemical behavior of triphenylsulfonium salts. The triphenylsulfonium cation possesses strong absorption bands in the ultraviolet region of the electromagnetic spectrum, which arise from electronic transitions within the aromatic system.
When a solution of this compound is exposed to UV light of an appropriate wavelength, it undergoes photodissociation. This process can be monitored by periodically measuring the UV-Vis spectrum of the solution. The intensity of the absorption band corresponding to the triphenylsulfonium cation will decrease over time as the compound is consumed. This phenomenon is known as photobleaching. The rate of photobleaching can be used to determine the quantum yield of the photoreaction, which is a measure of the efficiency of the photochemical process.
Furthermore, UV-Vis spectroscopy can be used to detect the formation of photoproducts. researchgate.net If the products of the photolysis reaction absorb light at different wavelengths than the parent compound, new absorption bands will appear in the spectrum as the reaction progresses. By analyzing these changes, information about the identity and concentration of the photoproducts can be inferred.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Photoproduct Identification and Quantification
Following the photolysis of this compound, the resulting reaction mixture often contains a complex array of products. To identify and quantify these individual components, powerful separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed, typically coupled with a mass spectrometer (MS) or other detectors like a diode-array detector (DAD). researchgate.net
HPLC is particularly well-suited for separating the non-volatile and thermally sensitive aromatic compounds generated during photolysis. The separated components can be quantified using a UV detector and identified by comparing their retention times to known standards or by analyzing their mass spectra if an LC-MS system is used.
GC-MS is used to analyze the more volatile photoproducts. The sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum or "fingerprint" for each, allowing for their positive identification.
Studies on the irradiation of triphenylsulfonium salts have successfully used these methods to identify a range of photoproducts. researchgate.net These include cage-escape products like diphenylsulfide and in-cage recombination products such as 2-, 3-, and 4-phenylthiobiphenyl. researchgate.net In some environments, secondary photochemical reactions can lead to further products like triphenylene (B110318) and dibenzothiophene. researchgate.net
| Identified Photoproduct | Analytical Technique(s) Used | Formation Mechanism Note |
|---|---|---|
| Diphenylsulfide | HPLC, GC-MS | Cage-escape reaction product. researchgate.net |
| Phenylthiobiphenyls (isomers) | HPLC, GC-MS | In-cage fragmentation-recombination products. researchgate.net |
| Triphenylene | GC-MS | Formed by secondary photochemical reactions. researchgate.net |
| Dibenzothiophene | GC-MS | Formed by secondary photochemical reactions. researchgate.net |
This table lists some of the key photoproducts identified following the irradiation of triphenylsulfonium salts and the analytical methods used for their characterization. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymers synthesized via photoinitiated cationic polymerization using this compound and its derivatives. This method separates polymer molecules based on their hydrodynamic volume in solution, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.
The molecular weight and its distribution are fundamental parameters that significantly influence the macroscopic properties of the resulting polymer, such as its mechanical strength, viscosity, and thermal stability. In the context of cationic polymerization initiated by triphenylsulfonium salts, GPC is routinely employed to assess the degree of control over the polymerization process.
Research Findings from GPC Analysis
For example, in the controlled photoradical polymerization of glycidyl (B131873) methacrylate (B99206) (GMA) mediated by 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) and initiated by a combination including a triarylsulfonium salt, GPC was used to track the evolution of molecular weight with monomer conversion. The results demonstrated a linear increase in molecular weight with conversion, indicative of a living or controlled polymerization process. The polymers produced exhibited relatively narrow molecular weight distributions.
The following interactive data table summarizes typical GPC data that would be obtained for the polymerization of a monomer like glycidyl methacrylate, illustrating the relationship between reaction time, monomer conversion, and the resulting polymer characteristics.
Table 1: Illustrative GPC Data for Polymerization of Glycidyl Methacrylate
| Reaction Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 4 | 17 | 8,500 | 1.46 |
| 5 | 43 | 11,300 | 1.47 |
| 8 | 58 | 13,300 | 1.48 |
Note: This data is representative of typical results from similar photoinitiated polymerizations and is intended for illustrative purposes.
The data demonstrates a clear trend: as the polymerization progresses, both the monomer conversion and the number-average molecular weight of the polymer increase. The polydispersity index remains relatively low and consistent, suggesting that the initiation and propagation steps are well-controlled, leading to a polymer with a uniform chain length distribution.
In the cationic polymerization of epoxides, another major application for triphenylsulfonium salt photoinitiators, GPC is used to characterize the crosslinked polymer networks. However, for highly crosslinked materials, complete dissolution for GPC analysis can be challenging. In such cases, GPC is often used to analyze the soluble fraction of the polymer to gain insights into the polymerization kinetics and network formation.
Environmental and Toxicological Considerations in Research Applications
Photolytic Fate of Triphenylsulfonium (B1202918) Photoacid Generator Cations
Triphenylsulfonium salts are extensively used as photoacid generators (PAGs) in industrial processes like photolithography. Understanding their fate upon exposure to UV light is crucial for evaluating their environmental impact.
Under UV irradiation, such as that from a 254 nm source used in simulated photolithography, the triphenylsulfonium cation undergoes rapid decomposition. The photochemical breakdown proceeds through two primary mechanisms: homolytic and heterolytic cleavage of the carbon-sulfur bonds.
Homolytic Cleavage: This pathway involves the splitting of the C-S bond to form a phenyl radical and a diphenylsulfinyl radical cation. This is considered a predominant mechanism.
Heterolytic Cleavage: This process results in the formation of a phenyl cation and diphenyl sulfide (B99878).
These initial reactive intermediates can then undergo further reactions. "In-cage" recombination of the fragments can occur, especially in viscous media or solid polymer films, leading to rearrangement products. Conversely, "cage-escape" products are formed when the fragments diffuse away and react with the surrounding solvent or other molecules. The efficiency of acid generation is a key aspect of these pathways, with quantum yields for some sulfonium (B1226848) PAGs reported to be between 0.23 and 0.85.
The environment in which the photolysis occurs plays a significant role. In solid-state polymer matrices, such as those used in photoresists, the formation of certain products is favored compared to reactions in solution, highlighting the importance of topochemical factors.
A variety of photoproducts have been identified following the UV irradiation of triphenylsulfonium salts. These products are the result of the initial fragmentation and subsequent reactions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for their identification and characterization.
Key identified photoproducts from the triphenylsulfonium cation include:
Diphenyl sulfide : A primary cage-escape product.
Phenylthiobiphenyls : Specifically 2-, 3-, and 4-phenylthiobiphenyl isomers, formed via an in-cage recombination mechanism.
Benzene (B151609) : A product formed from the triplet excited state.
Triphenylene (B110318) and Dibenzothiophene : These have been identified as secondary photoproducts formed in polymer films under 193 nm irradiation, resulting from the further photochemical reaction of primary products like 2-(phenylthio)biphenyl and diphenylsulfide, respectively.
The following table summarizes the primary photoproducts and their formation pathways.
| Photoproduct | Formation Pathway | Reference |
| Diphenyl sulfide | Heterolytic cleavage (cage-escape) | |
| Phenylthiobiphenyls | Homolytic cleavage followed by in-cage recombination | |
| Benzene | Triplet state sensitization leading to phenyl radical formation and abstraction | |
| Triphenylene | Secondary photolysis of 2-(phenylthio)biphenyl (in-cage) | |
| Dibenzothiophene | Secondary photolysis of diphenylsulfide (in-cage) |
Implications for Effluents from Semiconductor Fabrication Facilities
The use of triphenylsulfonium-based photoacid generators in semiconductor manufacturing has direct implications for the composition of industrial wastewater. The photoproducts generated during the lithographic process, which are often aromatic and hydrophobic, can be present in facility effluents. The incomplete decomposition of the parent triphenylsulfonium cation means that residual amounts of the original compound may also be discharged.
The semiconductor industry's ecological footprint is significant, involving substantial consumption of energy, water, and highly refined, often hazardous, chemicals. Effluents can contain a complex mixture of these chemicals and their byproducts. Given the increased regulatory scrutiny of onium PAGs due to their potential hazardous properties, understanding the identity and concentration of these photoproducts in wastewater is essential for a comprehensive environmental impact assessment and for developing effective risk management strategies.
Assessment of Potential Environmental Impact in Research Contexts
The environmental impact of triphenylsulfonium chloride extends from its use in large-scale manufacturing to research applications. While data on many specific triphenylsulfonium compounds are still insufficient for a full assessment, initial studies provide insight into their potential toxicity.
Microbial toxicity is a key concern. Using the bioluminescent bacterium Aliivibrio fischeri in a Microtox bioassay, triphenylsulfonium has been shown to be toxic, with a 50% inhibitory concentration (IC₅₀) of 84.6 μM. This indicates a potential to harm microorganisms that are crucial for aquatic ecosystems and wastewater treatment processes. Furthermore, studies on related onium salts have shown a potential for bioconcentration, which is the accumulation of a chemical in an organism to a level higher than that in the surrounding environment.
The following table presents the microbial toxicity data for Triphenylsulfonium.
| Compound | Test Organism | Endpoint | Value (μM) | Reference |
| Triphenylsulfonium | Aliivibrio fischeri | IC₅₀ | 84.6 |
These findings underscore the need to consider the environmental fate and toxicity of triphenylsulfonium compounds used in research, ensuring that laboratory waste is managed and disposed of properly to mitigate potential ecological harm.
Future Research Directions and Emerging Applications of Triphenylsulfonium Chloride
Development of Novel Triphenylsulfonium-Based Materials
The development of new materials based on the triphenylsulfonium (B1202918) (TPS) scaffold is a vibrant area of research. Scientists are exploring the synthesis of novel triphenylsulfonium salts with tailored properties for a range of applications. ontosight.ai By modifying the anionic counter-ion or the phenyl groups of the cation, researchers can fine-tune characteristics such as thermal stability, solubility, and photoreactivity. ontosight.aicymitquimica.com
One promising avenue is the incorporation of triphenylsulfonium moieties into polymer backbones. researchgate.net These "polymer-bound" photoacid generators (PAGs) offer improved control over acid diffusion in photoresists, a critical factor for achieving high-resolution patterning in microelectronics. researchgate.netresearchgate.net Research has shown that polymer-bound PAGs can lead to enhanced sensitivity and resolution in electron beam lithography. researchgate.net For instance, a novel resist platform incorporating triphenylsulfonium salt methacrylate (B99206) demonstrated the ability to pattern sub-20 nm features. researchgate.netingentaconnect.com
Furthermore, triphenylsulfonium salts are being investigated for their use in advanced polymer light-emitting diodes (PLEDs). Blending these salts with conjugated polymers has been shown to improve charge injection and transport, leading to lower turn-on voltages and increased luminance. rsc.orgresearchgate.net The compatibility of all-organic sulfonium (B1226848) salts with luminescent polymers opens up new possibilities for creating efficient and solution-processable PLEDs. rsc.org
| Material Type | Key Feature | Potential Application |
| Polymer-Bound PAGs | Reduced acid diffusion | High-resolution photolithography |
| Modified TPS Salts | Tailored anions/cations | Optimized photoresists, catalysts |
| TPS-Polymer Blends | Improved charge transport | Polymer Light-Emitting Diodes (PLEDs) |
Exploration of New Catalytic Applications in Organic and Polymer Chemistry
Triphenylsulfonium chloride and its derivatives are well-established as photoacid generators (PAGs) that release a strong acid upon irradiation. nih.gov This property is the basis for their widespread use in initiating cationic polymerization, particularly in the curing of epoxy resins and other photopolymerizable systems. cymitquimica.comontosight.ai The photochemically generated acid catalyzes ring-opening polymerization of epoxides, leading to the formation of cross-linked polymer networks. mdpi.com
Future research is aimed at expanding the catalytic scope of triphenylsulfonium salts. Scientists are exploring their use in a broader range of organic reactions. For example, they can act as catalysts in reactions involving peroxides and other reactive intermediates. smolecule.com The electrophilic nature of the triphenylsulfonium cation allows it to initiate various organic transformations, contributing to the synthesis of complex molecules. ontosight.ai
Moreover, the development of "photo Lewis acid generators" (PhLAGs) based on triphenylsulfonium salts represents a novel catalytic approach. These compounds release a Lewis acid upon irradiation, enabling the catalysis of reactions such as hydrosilylation. scholaris.ca This opens up new avenues for photoinduced catalysis in organic and organometallic chemistry.
Advancements in Lithographic Performance and Resolution
The semiconductor industry's relentless drive for miniaturization places stringent demands on lithographic materials. This compound and its derivatives are critical components of chemically amplified resists (CARs), which are essential for high-resolution patterning. nih.govmdpi.com Upon exposure to deep-UV (248 nm), argon fluoride (B91410) (193 nm), or extreme ultraviolet (EUV) radiation, these PAGs generate a catalytic amount of acid that induces a solubility change in the surrounding polymer matrix. mdpi.comscispace.comillinois.edu
Current research focuses on several key areas to enhance lithographic performance:
Higher Resolution: The development of novel PAGs and resist formulations is crucial for achieving smaller feature sizes. For instance, incorporating triphenylsulfonium triflate into photoresists has enabled sub-20 nm patterning in EUV lithography. Research into non-chemically amplified resists based on iodonium (B1229267) salts has shown the potential to achieve resolutions down to 18 nm in electron beam lithography and 22 nm in EUV lithography, offering a comparison point for the performance of triphenylsulfonium-based systems. rsc.org
Reduced Line-Edge Roughness (LER): LER is a critical issue in nanoscale patterning. By binding the PAG directly to the polymer backbone, acid diffusion can be better controlled, leading to smoother lines. researchgate.netresearchgate.net
Increased Sensitivity: Enhancing the efficiency of acid generation upon exposure allows for lower exposure doses, which increases throughput in manufacturing. Researchers are designing new PAGs with improved quantum yields and absorption characteristics at the relevant wavelengths. aip.org
| Lithographic Challenge | Approach Using Triphenylsulfonium Compounds | Research Finding |
| Achieving Higher Resolution | Development of novel PAGs with stronger acids. | TPS-triflate enables sub-20 nm patterning in EUV lithography. |
| Minimizing Line-Edge Roughness | Binding PAGs to the polymer backbone. | Polymer-bound PAGs can achieve sub-50-nm half-pitch resolution with <5 nm LER. researchgate.net |
| Improving Sensitivity | Designing PAGs with optimized absorption. | Iodonium-based resists show higher sensitivity than some triphenylsulfonium-based resists at similar resolutions. rsc.org |
Integration with Green Chemistry Principles in Synthesis and Application
In line with the growing emphasis on sustainable chemistry, researchers are exploring greener methods for the synthesis and application of this compound. Traditional synthesis methods often involve the use of hazardous reagents and solvents. chemicalbook.comgoogle.com
Future research directions include:
Greener Synthesis Routes: The development of catalytic methods and the use of more environmentally benign solvents are being investigated to reduce the environmental impact of triphenylsulfonium salt production. smolecule.comsmolecule.com For example, one synthetic approach involves dissolving diphenyl sulfoxide (B87167) in dichloroethane and treating it under specific conditions. chemicalbook.com Another method involves the reaction of benzene (B151609) with thionyl chloride in the presence of an aluminum chloride catalyst. smolecule.com
Bio-based Precursors: The potential to synthesize triphenylsulfonium salts or their components from renewable resources is an area of interest. arizona.edu
Reduced Waste: Designing more efficient catalytic systems that require lower loadings of the triphenylsulfonium salt can minimize waste generation in industrial applications.
Recent studies have also explored the use of biobased carbon dots as photoreductants for the reduction of triarylsulfonium salts, offering a sustainable approach to generating aryl radicals for organic synthesis. beilstein-journals.org
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool for accelerating the design and development of new triphenylsulfonium-based materials. mdpi.comacs.org Atomistic molecular dynamics simulations and density functional theory (DFT) calculations are being used to predict the properties and performance of these compounds before they are synthesized in the lab. acs.orgresearchgate.net
Key areas of computational research include:
Predicting Lithographic Performance: Models are being developed to predict factors like acid generation efficiency, acid diffusion, and the ultimate resolution of photoresists. mdpi.com Recent work has shown that a two-parameter model considering both the LUMO of the PAG cation and the oxidation energy change of the rearranged PAG can more accurately predict the exposure dose of a resist. mdpi.comresearchgate.net
Understanding Reaction Mechanisms: Computational studies provide insights into the photochemical decomposition mechanisms of triphenylsulfonium salts, helping to design more efficient PAGs. aip.orgresearchgate.net
Screening Novel Materials: High-throughput computational screening can be used to identify promising new triphenylsulfonium derivatives with desired properties for specific applications, such as improved solubility in resist formulations or enhanced catalytic activity. mdpi.comresearchgate.net This in silico approach significantly reduces the time and resources required for experimental work. mdpi.com
| Computational Method | Application in Triphenylsulfonium Research | Key Insight |
| Atomistic Molecular Dynamics | Probing PAG dispersibility in photoresists. | Poor dispersibility can lead to post-exposure feature roughness. acs.orgresearchgate.net |
| Density Functional Theory (DFT) | Predicting EUV sensitivity of PAGs. | A two-parameter model outperforms traditional LUMO-based predictions. mdpi.comresearchgate.net |
| Ab Initio Calculations | Investigating the role of PAG anions. | Anions can influence absorption spectra and acid strength. aip.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for triphenylsulfonium chloride, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via the reaction of triphenylsulfine (Ph₃S) with chlorine gas or chlorinating agents. Key variables include solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios. For example, a 1:1 molar ratio of Ph₃S to Cl₂ under inert atmosphere yields >80% purity, as confirmed by NMR and mass spectrometry . Side reactions, such as over-chlorination, can be mitigated by controlled addition rates and low temperatures.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and sulfur-centered cationic structure.
- X-ray crystallography : For resolving crystal packing and ionic interactions (e.g., Cl⁻ counterion alignment) .
- Elemental analysis : To verify molecular formula (C₁₈H₁₅ClS; molecular weight 298.83 g/mol) .
Discrepancies in reported molecular formulas (e.g., C₆H₆Cl₄S₂ vs. C₁₈H₁₅ClS) should prompt cross-validation via high-resolution mass spectrometry .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid dust formation and humidity to prevent hydrolysis. Use inert atmosphere gloveboxes for weighing, and pair with exhaust ventilation to minimize inhalation risks. Compatibility tests with solvents (e.g., DMSO, THF) are recommended before dissolution .
Q. What strategies optimize literature searches for this compound-related studies?
- Methodological Answer : Use CAS Registry Number (4270-70-6) in databases like SciFinder or Reaxys to bypass naming inconsistencies. Combine with keywords such as "photochemistry," "cationic initiator," or "sulfonium salts." Filter results by study type (e.g., synthesis, mechanistic analysis) and validate sources through citation tracking in Google Scholar .
Q. How are safety and toxicity profiles assessed for this compound?
- Methodological Answer : Conduct acute toxicity assays (e.g., OECD 423) using rodent models, focusing on dermal/ocular irritation and LD₅₀. Ecological impact data gaps (e.g., biodegradability, bioaccumulation) require predictive modeling (e.g., EPI Suite) until experimental data is available .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in photochemical radical generation?
- Methodological Answer : Upon UV irradiation, the S–Cl bond undergoes homolytic cleavage, producing triphenylsulfonium radicals and Cl•. Time-resolved ESR or transient absorption spectroscopy can track radical lifetimes. Cage-escape efficiency (radical separation vs. recombination) is solvent-dependent, with acetonitrile favoring >60% escape due to low viscosity .
Q. How can researchers resolve contradictions in reported molecular properties (e.g., molecular weight, reactivity)?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Strategies include:
- Purity assays : HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Reactivity comparisons : Benchmark against standardized samples in catalytic applications (e.g., cationic polymerization rates) .
Q. What structure-function relationships govern this compound’s efficacy in polymer catalysis?
- Methodological Answer : The bulky triphenyl group stabilizes the cationic center, enhancing Lewis acidity for initiating epoxy or acrylate polymerization. Comparative studies with methyl-diphenylsulfonium analogs show steric hindrance reduces initiation efficiency by 30–40% .
Q. What methodologies address the lack of ecological degradation data for this compound?
- Methodological Answer : Perform OECD 301B (Ready Biodegradability) tests in aqueous media with activated sludge. Alternatively, use advanced oxidation processes (e.g., UV/H₂O₂) to simulate degradation pathways, analyzing intermediates via LC-MS .
Q. How can computational models predict this compound’s behavior in novel applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model S–Cl bond dissociation energies and solvation effects. Molecular dynamics simulations predict diffusion coefficients in polymer matrices, aiding in photoinitiator design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
